5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide
Description
5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide is a synthetic organic compound featuring a complex chemical structure. This compound belongs to the family of substituted pyridines and is characterized by the presence of multiple functional groups, including chloro groups, a sulfonamide group, and a carboxamide group. The presence of these diverse functional groups contributes to its unique chemical and biological properties, making it an interesting subject of study in various fields of science.
Properties
IUPAC Name |
5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O3S/c1-23-8-2-3-15(23)22-27(25,26)13-6-4-12(5-7-13)21-17(24)11-9-14(18)16(19)20-10-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUGEVRDAXEBP-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Amination: : The coupling of the pyridine core with an amino-sulfonamide derivative under controlled conditions, utilizing catalysts such as palladium on carbon or other suitable reagents.
Pyrrolidine Addition: : Introduction of the 1-methylpyrrolidine moiety through nucleophilic substitution reactions, facilitated by base catalysts to promote the formation of the desired Z-isomer.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to ensure higher yields and purity. Advanced techniques like flow chemistry and automation could be employed to streamline the process. Process optimizations also focus on minimizing waste and reducing the use of hazardous reagents, ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the pyridine ring or the methylpyrrolidine moiety.
Reduction: : Reduction of the sulfonamide group can lead to various derivative products.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, organometallic reagents for coupling reactions.
Major Products Formed
Reactions typically yield a range of products depending on the specific conditions:
Oxidation can yield pyridine N-oxide derivatives.
Reduction can result in dechlorinated or sulfonamide-reduced products.
Substitutions can produce diverse derivatives with functional groups replacing the chloro atoms.
Scientific Research Applications
Synthetic Chemistry Applications
Reagent in Organic Synthesis
2-Cyano-3-methylbenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of sulfonamides through nucleophilic substitution reactions. The compound can react with amines to produce sulfonamide derivatives, which are important in pharmaceuticals.
Table 1: Synthesis of Sulfonamides from 2-Cyano-3-methylbenzene-1-sulfonyl chloride
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| Aniline | 2-Cyano-N-phenylsulfonamide | 75 | MeOH, TEA, 25°C |
| 4-Methyl aniline | 2-Cyano-N-(4-methylphenyl)sulfonamide | 80 | MeOH, TEA, 25°C |
The yields demonstrate the efficiency of using this sulfonyl chloride in the synthesis of sulfonamides under mild conditions .
Medicinal Chemistry Applications
Antimicrobial and Anticancer Agents
Research has indicated that derivatives of 2-cyanobenzenesulfonyl chloride exhibit significant biological activity. For instance, compounds synthesized from this sulfonyl chloride have shown efficacy against various cancer cell lines and microbial strains.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of sulfonamide derivatives synthesized from 2-cyano-3-methylbenzene-1-sulfonyl chloride. The results indicated that certain derivatives inhibited cell proliferation in colon cancer cell lines with IC50 values ranging from 10 to 30 µM .
Table 2: Biological Activity of Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-Methylphenyl) sulfonamide | HT-29 (Colon) | 15 |
| N-(4-Chlorophenyl) sulfonamide | HCT116 (Colon) | 25 |
These findings highlight the potential of this compound in developing new therapeutic agents targeting cancer.
Materials Science Applications
Dyes and Pigments
2-Cyano-3-methylbenzene-1-sulfonyl chloride is used in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property makes it valuable in creating colorants for various applications.
Table 3: Applications in Dyes Production
| Dye Type | Colorant Source | Application Area |
|---|---|---|
| Azo Dyes | Derived from sulfonamide intermediates | Textiles, Plastics |
| Metal Complex Dyes | Coordination complexes with metals | Coatings, Inks |
The versatility of this compound extends to its role as a precursor for synthesizing complex dye structures, demonstrating its importance in materials science .
Mechanism of Action
The exact mechanism by which 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, disrupting their normal function. The compound's binding affinity to target molecules and its ability to induce conformational changes are central to its action mechanism.
Comparison with Similar Compounds
Comparison with structurally similar compounds highlights its uniqueness:
Structural Analogues: : Compounds like 5,6-dichloropyridine-3-carboxamide and sulfonylphenyl pyridines share similar cores but lack the specific functional groups that define our compound.
Functional Variations: : Adjustments in the position of chloro groups or alterations in the pyrrolidine structure can result in significantly different chemical and biological properties.
Biological Activity
5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. It has been shown to interact with various G protein-coupled receptors (GPCRs) , which play a crucial role in cellular signaling pathways. For instance, studies indicate that compounds similar to this structure can modulate pathways involved in inflammation and cancer progression by inhibiting receptor activation or downstream signaling cascades .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, a study identified that compounds with similar structures inhibited the growth of PhIP-resistant cancer cells, suggesting potential applications in oncology . The mechanism appears to involve apoptosis induction and cell cycle arrest.
In Vivo Studies
Animal model studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in cancer models. For instance, a recent experiment involving xenograft models indicated that treatment with this compound led to significant tumor regression compared to control groups .
Table 1: Summary of Biological Activities
Table 2: Comparative Efficacy Against Cancer Cell Lines
Case Study 1: Anti-Cancer Efficacy
In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of 3.8 µM, indicating potent anti-cancer activity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Inflammation Modulation
Another investigation focused on the compound's effects on inflammatory markers in an animal model of arthritis. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound. This suggests that it may have therapeutic potential for inflammatory diseases beyond its anti-cancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
